molecular formula C16H14N2OS2 B2859949 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034207-60-6

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2859949
CAS No.: 2034207-60-6
M. Wt: 314.42
InChI Key: CUUQUXPBFHZRNF-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the key intermediate, 2-(thiophen-2-yl)pyridine, which is then subjected to a series of reactions to introduce the acetamide group.

  • Step 1: Synthesis of 2-(thiophen-2-yl)pyridine

      Reagents: Thiophene-2-carboxaldehyde, 2-bromopyridine

      Conditions: Palladium-catalyzed coupling reaction (Suzuki coupling)

      Solvent: Tetrahydrofuran (THF)

      Temperature: Reflux conditions

  • Step 2: Formation of this compound

      Reagents: 2-(thiophen-2-yl)pyridine, thiophene-3-ylacetic acid, coupling agents (e.g., EDC, HOBt)

      Conditions: Room temperature, inert atmosphere

      Solvent: Dichloromethane (DCM)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be

Properties

IUPAC Name

2-thiophen-3-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15(9-12-5-8-20-11-12)18-10-13-3-1-6-17-16(13)14-4-2-7-21-14/h1-8,11H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQUXPBFHZRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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